Dibromoacetonitrile

Beschreibung

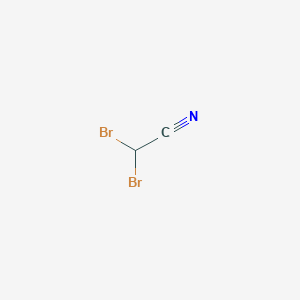

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dibromoacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr2N/c3-2(4)1-5/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSBDLSWTGLNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr2N | |

| Record name | DIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024940 | |

| Record name | Dibromoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibromoacetonitrile is a clear amber oily liquid. (NTP, 1992), Clear amber oily liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | DIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibromoacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

153 to 156 °F at 24 mmHg (NTP, 1992), 169 °C; 68 °C at 24 mm Hg | |

| Record name | DIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBROMOACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6862 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 200 °F (NTP, 1992), Flash point > 200 °F | |

| Record name | DIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibromoacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

5 to 10 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | DIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

2.296 (NTP, 1992) - Denser than water; will sink, 2.296 g/cu cm at 20 °C | |

| Record name | DIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBROMOACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6862 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2 mmHg at 122 °F ; 15 mmHg at 158 °F; 48 mmHg at 203 °F (NTP, 1992), 0.3 [mmHg] | |

| Record name | DIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibromoacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

3252-43-5 | |

| Record name | DIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibromoacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3252-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromoacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003252435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonitrile, 2,2-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibromoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromoacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMOACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGJ91H57XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBROMOACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6862 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Dibromoacetonitrile

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, synthesis, analysis, and metabolic pathways of this compound (DBAN). The information is compiled from various scientific sources to support research and development activities.

General and Chemical Identity

This compound is an organic compound classified as an aliphatic nitrile.[1][2] It is recognized as a disinfection byproduct in drinking water, formed when chlorine reacts with natural organic matter in the presence of bromide.[3] It also sees use as an antimicrobial component in industrial fluids.[3]

| Identifier | Value | Source |

| CAS Registry Number | 3252-43-5 | [3][4][5] |

| IUPAC Name | 2,2-Dibromoacetonitrile | [1][3] |

| Synonyms | Acetonitrile, dibromo-; Dibromocyanomethane | [3][6][7] |

| Molecular Formula | C₂HBr₂N | [3][4][5] |

| Molecular Weight | 198.84 g/mol | [1][3][4] |

| Canonical SMILES | C(#N)C(Br)Br | [1][5][7] |

| InChI Key | NDSBDLSWTGLNQA-UHFFFAOYSA-N | [1][5][7] |

Physical and Chemical Properties

This compound is a colorless to pale-yellow or clear amber oily liquid with an organohalide odor.[1][3][7]

| Property | Value | Conditions | Source |

| Density | 2.369 g/cm³ | at 20 °C | [3][8] |

| 2.296 g/cm³ | at 25 °C | [5] | |

| 2.434 g/cm³ | [9] | ||

| Boiling Point | 169 °C | at 760 mmHg | [3] |

| 68 °C | at 24 mmHg | [3] | |

| 67-69 °C | at 24 mmHg | [5][10][11] | |

| 70-72 °C | at 20 mmHg | [8] | |

| Melting Point | Not available | [11] | |

| Flash Point | > 200 °F (> 93.3 °C) | [1][6] | |

| 37 °C | [10][12] | ||

| 31.9 °C | [9] | ||

| Solubility | Slightly soluble in water | [1][3][9] | |

| 5 to 10 mg/mL | at 21.5 °C (70.7 °F) | [1][6][9] | |

| Soluble in chloroform, acetone, ether | [7][10][12] | ||

| Sparingly soluble in methanol | [10][12] | ||

| Vapor Pressure | 0.3 mmHg | at 25 °C | [3] |

| 2 mmHg | at 50 °C (122 °F) | [6][9] | |

| 15 mmHg | at 70 °C (158 °F) | [6][9] | |

| 48 mmHg | at 95 °C (203 °F) | [6][9] | |

| Octanol/Water Partition Coefficient (log P) | 0.420 | [3] | |

| 1.7 | Computed | [1] | |

| Refractive Index | 1.5393 | at 20 °C/D | [1] |

| 1.540–1.542 | at 25 °C/D | [8] | |

| 1.538-1.543 | [10][12] |

Spectroscopic Data

Spectroscopic data for this compound have been reported, providing the basis for its identification and structural elucidation.[3]

| Spectrum Type | Data Reference |

| ¹H NMR | Spectra are available in chemical databases.[1][13] |

| ¹³C NMR | Data has been reported.[3] |

| Infrared (IR) | IR spectra have been reported and are available in the NIST Chemistry WebBook and other collections.[1][3][14][15] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available from the NIST Mass Spectrometry Data Center.[1][14][16] |

| Raman | FT-Raman spectra are available.[1] |

Reactivity and Stability

Stability: this compound may be sensitive to prolonged exposure to air and light.[1][9] Traces of basic impurities can cause it to become discolored.[8]

Reactivity and Incompatibilities: The compound is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[6][9] Mixing with strong oxidizing acids can lead to extremely violent reactions.[6][9] The combination of bases and nitriles can produce toxic hydrogen cyanide gas.[6][9]

Hydrolysis: this compound undergoes hydrolysis in water, a process that is faster in alkaline conditions and in the presence of chlorine.[3] Within 10 days, approximately 5% is lost to hydrolysis at pH 6, and 20% is lost at pH 8.[3] Hydrolysis ultimately forms carbon dioxide, ammonia, and bromide ions through a sequence of degradation products including dibromoacetamide and dibromoacetic acid.[17]

Atmospheric Reaction: In the atmosphere, it reacts very slowly with photochemically produced hydroxyl radicals, with a calculated half-life of about 560-696 days.[1][3]

Hazardous Decomposition: When heated to decomposition, it emits highly toxic fumes of nitrogen oxides, hydrogen bromide, and cyanide.[1][6][9]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of cyanoacetic acid with N-bromosuccinimide (NBS).[3][8]

Methodology:

-

Reaction Setup: A solution of cyanoacetic acid (0.75 mole) in 750 ml of cold water is placed in a 2-liter beaker equipped with a mechanical stirrer.[8]

-

Addition of Reagent: N-bromosuccinimide (1.5 moles) is added in portions over approximately 6 minutes with efficient stirring. The reaction is slightly exothermic, and this compound separates as a heavy oil.[8]

-

Reaction Completion and Cooling: The reaction is typically complete within 20 minutes. The reaction vessel is then placed in an ice bath to cool for 2 hours, during which a significant portion of the succinimide byproduct precipitates.[8]

-

Workup: The precipitated succinimide is removed by filtration. The organic layer from the filtrate is separated, and the aqueous phase is extracted with methylene chloride.[8]

-

Purification: The combined organic layers are washed with a 5% sodium hydroxide solution and then with water. The solution is dried over anhydrous sodium sulfate.[8]

-

Distillation: The methylene chloride is removed by distillation at atmospheric pressure. The final product, this compound, is then purified by vacuum distillation, collecting the fraction at 70–72°C/20 mmHg.[8]

Analytical Methods

This compound is often analyzed as a disinfection byproduct in water samples.

Method 1: Gas Chromatography (GC)

-

Principle: This is a standard method for the determination of this compound in drinking water.[3]

-

Sample Preparation: Liquid-liquid extraction is used to transfer the analyte from the aqueous sample into an organic solvent.[3]

-

Detection: An Electron Capture Detector (ECD) is highly effective for halogenated compounds like this compound, providing a low limit of detection, reported to be 0.034 μg/L.[3]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)

-

Principle: LC/MS/MS allows for the direct measurement of haloacetonitriles in water samples, often without extensive sample preparation.[18]

-

Chromatography: A phenyl column is effective for separating this compound from other haloacetonitriles.[18]

-

Ionization: Atmospheric pressure chemical ionization (APCI) is a suitable ionization method.[18]

-

Detection: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This method has been shown to be effective for quantifying this compound in tap water at concentrations relevant to water quality management targets.[18]

Metabolism and Biological Pathways

In mammals, this compound is metabolized primarily through conjugation with glutathione (GSH).[3] This reaction can lead to the formation of glutathionyl acetonitrile. The depletion of GSH has been shown to significantly decrease the metabolism of this compound.[3] Covalent binding to tissue sulfhydryls is another potential metabolic outcome.[3] An alternative pathway suggests that haloacetonitriles can be metabolized to hydroxyacetonitriles, which may subsequently release cyanide. The cyanide is then detoxified by the enzyme rhodanese to form thiocyanate, which is excreted in the urine.[1][3]

References

- 1. This compound | C2HBr2N | CID 18617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Laboratories for the analysis of 2,2-Dibromo-3-nitrilopropionamide (DBNPA; CAS: 10222-01-2) and this compound (DBAN; CAS: 3252-43-5) - Analytice [analytice.com]

- 3. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. CAS 3252-43-5: this compound | CymitQuimica [cymitquimica.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. echemi.com [echemi.com]

- 10. 3252-43-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. This compound CAS#: 3252-43-5 [m.chemicalbook.com]

- 13. This compound(3252-43-5) 1H NMR spectrum [chemicalbook.com]

- 14. Acetonitrile, dibromo- [webbook.nist.gov]

- 15. Acetonitrile, dibromo- [webbook.nist.gov]

- 16. Acetonitrile, dibromo- [webbook.nist.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. lcms.cz [lcms.cz]

An In-depth Technical Guide to the Synthesis and Characterization of Dibromoacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoacetonitrile (DBAN), a halogenated nitrile, is a compound of interest due to its prevalence as a disinfection byproduct in drinking water and its utility as a synthetic intermediate. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound. It includes a well-established experimental protocol for its preparation, a thorough compilation of its physicochemical properties, and a multi-faceted spectroscopic analysis for its unambiguous identification and quality control. This document is intended to serve as a valuable resource for researchers in environmental science, toxicology, and synthetic chemistry, as well as professionals involved in drug discovery and development where halogenated intermediates are often employed.

Synthesis of this compound

A common and reliable method for the laboratory-scale synthesis of this compound involves the reaction of cyanoacetic acid with N-bromosuccinimide (NBS).[1][2] This method is advantageous due to its relatively mild conditions and good yields.

Reaction Scheme

The overall reaction can be depicted as follows:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

Cyanoacetic acid (0.75 mole)

-

N-Bromosuccinimide (1.5 moles)

-

Water

-

Methylene chloride

-

5% Sodium hydroxide solution

-

Anhydrous sodium sulfate

Procedure:

-

In a 2-liter beaker, dissolve 63.8 g (0.75 mole) of cyanoacetic acid in 750 mL of cold water.

-

With vigorous mechanical stirring, add 267 g (1.5 moles) of N-bromosuccinimide in portions over approximately 6 minutes. The reaction is slightly exothermic, and this compound will begin to separate as a heavy oil.

-

Continue stirring for about 20 minutes to complete the reaction.

-

Place the beaker in an ice bath and allow it to cool for 2 hours. This will cause the succinimide byproduct to precipitate.

-

Collect the precipitated succinimide by filtration through a large Büchner funnel and wash it with six 50-mL portions of methylene chloride.

-

Separate the lower organic layer from the filtrate and extract the aqueous phase with two 25-mL portions of methylene chloride.

-

Combine the organic layer and the extracts. Wash the combined organic phase vigorously with 50 mL of a 5% sodium hydroxide solution, followed by three 80-mL portions of water.

-

Dry the organic layer over 10 g of anhydrous sodium sulfate for several hours. It is advisable to protect the solution from light by wrapping the flask with aluminum foil.[1]

-

Remove the methylene chloride by distillation at atmospheric pressure, heating the distillation pot to 75°C.

-

Distill the remaining colorless oil under reduced pressure. Collect the this compound fraction at 70–72°C/20 mmHg.

Expected Yield: 112–129 g (75–87%).[1]

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. This involves the determination of its physical properties and analysis using various spectroscopic techniques.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂HBr₂N | [3] |

| Molecular Weight | 198.84 g/mol | [3] |

| Appearance | Colorless to pale-yellow liquid | [2] |

| Odor | Organohalide odor | [2] |

| Density | 2.369 g/cm³ at 20°C | [2] |

| Boiling Point | 169°C at 760 mmHg; 68°C at 24 mmHg | [2] |

| Refractive Index (n_D^25) | 1.540–1.542 | [1] |

| Solubility | Slightly soluble in water | [2] |

| Vapor Pressure | 0.3 mmHg at 25°C | [2] |

| log P (Octanol/Water) | 0.420 | [2] |

Spectroscopic Analysis

Spectroscopic methods provide a fingerprint of the molecule, allowing for structural elucidation and confirmation.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are informative.

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Multiplicity | Assignment |

| ¹H | ~6.5 | CDCl₃ | Singlet | -CHBr₂ |

| ¹³C | ~115 | CD₂Cl₂ | Singlet | -CN |

| ¹³C | ~25 | CD₂Cl₂ | Singlet | -CHBr₂ |

Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2260 | Medium | C≡N stretch |

| ~1220 | Strong | C-H bend |

| ~700-800 | Strong | C-Br stretch |

Data interpreted from typical values for nitriles and halogenated alkanes.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The electron ionization (EI) mass spectrum of this compound shows a characteristic pattern due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

| m/z | Relative Intensity | Assignment |

| 197/199/201 | Moderate | [M]⁺ (Molecular ion) |

| 118/120 | High | [M-Br]⁺ |

| 39 | High | [CH₂N]⁺ |

The presence of two bromine atoms results in a characteristic isotopic cluster for the molecular ion and bromine-containing fragments with a ratio of approximately 1:2:1.

Characterization Workflow

The logical flow for the characterization of synthesized this compound is outlined below.

References

toxicological profile of dibromoacetonitrile

An In-depth Technical Guide on the Toxicological Profile of Dibromoacetonitrile

Introduction

This compound (DBAN), a member of the haloacetonitrile class of compounds, is a disinfection byproduct (DBP) formed when water containing natural organic matter and bromide is treated with chlorine-based disinfectants[1]. Its presence in drinking water is a public health concern due to its potential toxicity and carcinogenicity. This document provides a comprehensive toxicological profile of DBAN, intended for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, toxicokinetics, mechanisms of toxicity, and various toxicological endpoints, supported by data from in vitro and in vivo studies.

Physicochemical Properties

DBAN is a colorless to pale-yellow or amber liquid with an organohalide odor[1][2]. It is slightly soluble in water and may be sensitive to prolonged exposure to air and light[1][3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂HBr₂N | [1][2] |

| CAS Registry Number | 3252-43-5 | [1][2] |

| Molecular Weight | 198.84 g/mol | [1][2] |

| Appearance | Colorless to pale-yellow/amber liquid | [1][2] |

| Density | 2.369 g/cm³ at 20°C | [1] |

| Boiling Point | 169°C at 760 mmHg; 68°C at 24 mmHg | [1] |

| Vapor Pressure | 0.3 mmHg at 25°C | [1] |

| Water Solubility | Slightly soluble; 5 to 10 mg/mL at 21.5°C | [1][2][3] |

| Octanol/Water Partition Coefficient (log P) | 0.420 | [1] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in F344/N rats and B6C3F1 mice show that DBAN is well-absorbed after oral administration, with about 90% of the dose being absorbed[1][4][5]. Following absorption, DBAN reacts rapidly with blood and binds covalently to tissue components, particularly in the stomach and liver[1][4][5].

Metabolism is a critical determinant of DBAN's toxicity. The primary metabolic pathway involves a rapid reaction with glutathione (GSH), leading to the formation of various metabolites[4][5][6]. This reaction can lead to GSH depletion, a key event in DBAN-induced oxidative stress[1][5]. Minor metabolic pathways may involve cytochrome P450-mediated oxidation or direct displacement of a bromide ion by a hydroxyl group, which can release cyanide[1][4].

Excretion occurs primarily through urine, with a smaller fraction eliminated in feces[4][5]. A notable portion of administered DBAN is also exhaled as radiolabelled carbon dioxide (9-15%) and volatile compounds (1-3%) within 72 hours[1][4][5].

Table 2: Major Urinary Metabolites of this compound

| Metabolite | Species Identified In | Reference |

| Acetonitrile Mercapturate | Rat, Mouse | [1][4][5] |

| Acetonitrile Mercaptoacetate | Mouse | [1][4][5] |

| Cysteinylacetonitrile | Mouse | [1][4][5] |

| Thiocyanate | Rat | [1][2][4] |

Mechanism of Toxicity

The toxic effects of DBAN are believed to be mediated through multiple mechanisms, primarily oxidative stress and genotoxicity[1].

Oxidative Stress

DBAN is a potent inducer of oxidative stress both in vitro and in vivo[1][7][8][9]. It depletes cellular glutathione (GSH) and inhibits the activity of key antioxidant enzymes such as GSH S-transferase (GST), superoxide dismutase, and catalase[1]. This redox imbalance leads to the generation of reactive oxygen species (ROS), lipid peroxidation, and the accumulation of oxidized proteins, ultimately causing cellular damage and apoptosis[1][8][10][11]. Studies in rat thymocytes have shown that DBAN can elevate intracellular zinc levels, which is linked to oxidative stress, and increase cell vulnerability to damage from hydrogen peroxide[7][9]. Recent research suggests DBAN toxicity involves the p62-Keap1-Nrf2 signaling pathway, where activation of Nrf2 mediates cellular injury[8][12].

Genotoxicity

DBAN exhibits genotoxic activity. It has been shown to induce DNA damage in bacteria and human cell lines, including single-strand breaks[1][2]. While it causes mutations in bacteria, results in mice have been mixed, with some studies showing no induction of micronuclei in bone marrow[1][13]. However, it did increase micronuclei frequency in newt larvae[1]. A novel mechanism of genotoxicity has been proposed whereby DBAN inhibits the nucleotide excision repair (NER) pathway, a critical process for repairing bulky DNA lesions, and suppresses DNA damage response signaling[14]. This impairment of DNA repair could contribute to its carcinogenicity[14].

Covalent Binding

DBAN reacts with tissue sulfhydryls, leading to covalent binding with proteins and other macromolecules in tissues like the stomach and liver[1][4][5]. This binding can disrupt cellular function and contribute to toxicity and carcinogenicity.

dot

Caption: Logical flow of DBAN's proposed mechanisms of toxicity.

Toxicological Endpoints

Acute Toxicity

DBAN exhibits moderate acute toxicity. The oral LD₅₀ values have been established in rodents.

Table 3: Acute Oral LD₅₀ Values for this compound

| Species | Sex | LD₅₀ (mg/kg) | Reference |

| Sprague-Dawley Rat | Male | 245 | [4] |

| Sprague-Dawley Rat | Female | 361 | [4] |

| CD-1 Mouse | Male | 289 | [4] |

| CD-1 Mouse | Female | 303 | [4] |

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans (Group 2B)" based on sufficient evidence in experimental animals[1]. There is inadequate evidence for its carcinogenicity in humans[1]. Long-term drinking water studies conducted by the National Toxicology Program (NTP) provided clear evidence of carcinogenic activity in rodents[15][16].

Table 4: Summary of 2-Year NTP Carcinogenicity Studies of this compound in Drinking Water

| Species | Sex | Dose (mg/L) | Target Organ | Neoplastic Findings | Reference |

| F344/N Rat | Male | 50, 100, 200 | Oral Cavity (Mucosa, Tongue) | Increased squamous cell adenomas or carcinomas | [15] |

| F344/N Rat | Female | 50, 100, 200 | Oral Cavity (Mucosa, Tongue) | Increased squamous cell adenomas or carcinomas | [15] |

| F344/N Rat | Male | 200 | Glandular Stomach | Rare adenomas | [15] |

| F344/N Rat | Female | 100, 200 | Skin | Some instances of skin tumors | [15] |

| B6C3F1 Mouse | Male | 50, 100, 200 | Forestomach | Increased squamous cell papillomas | [1][15] |

| B6C3F1 Mouse | Female | 50, 100, 200 | Forestomach | Increased squamous cell papillomas | [1][15] |

| B6C3F1 Mouse | Male | 50, 100, 200 | Liver | Slight increase in liver tumors | [15] |

Reproductive and Developmental Toxicity

The available data on reproductive and developmental toxicity are limited. A short-term study in Sprague-Dawley rats found no reproductive toxicity at doses up to 150 ppm in drinking water, although water consumption was reduced, suggesting taste aversion[2][17]. The World Health Organization (WHO) has noted that some developmental toxicity studies were confounded by the use of tricaprylin as a vehicle, which is itself a developmental toxicant[13]. Therefore, further research is needed to fully characterize DBAN's risk in this area.

Neurotoxicity

Unlike some other disinfection by-products like haloacetic acids, neurotoxicity does not appear to be a primary concern for DBAN[18][19]. A 6-month study in F-344 rats exposed to DBAN in drinking water (up to 29 mg/kg/day) found few neurobehavioral changes and no treatment-related neuropathology[18]. However, recent studies in zebrafish have shown that DBAN exposure can induce neurobehavioral toxicity, affecting movement and swimming vitality, and disrupt multiple neural pathways, including the MAPK and calcium signaling pathways[20][21]. Additionally, in vitro studies on mouse hippocampal neuronal cells show DBAN can induce apoptosis and oxidative stress, suggesting a potential for neurotoxicity at the cellular level[8].

Other Toxicological Effects

-

Hepatotoxicity: DBAN has been shown to induce liver toxicity in rats, characterized by increased levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), oxidative stress, DNA fragmentation, and altered expression of proto-oncogenes (c-met and c-myc)[11].

-

Apoptosis: DBAN induces apoptosis in various cell types, including rat intestinal epithelial cells and mouse hippocampal neuronal cells, often linked to redox imbalance and oxidative stress[8][10][22][23].

Experimental Protocols

Detailed experimental protocols are extensive; however, this section summarizes the methodologies for key cited experiments to provide insight into the study designs.

NTP 2-Year Carcinogenicity Bioassay (Summarized)

-

Objective: To assess the chronic toxicity and carcinogenic potential of DBAN in drinking water.

-

Test System: Male and female F344/N rats and B6C3F1 mice, 50 animals per group[15].

-

Administration: DBAN was administered in drinking water at concentrations of 0, 50, 100, or 200 mg/L for two years[15].

-

Parameters Monitored: Survival, body weight, clinical observations, and comprehensive histopathological examination of over 40 tissues from each animal at the end of the study[15].

-

Data Analysis: Statistical analysis of tumor incidence was performed to compare exposed groups with control groups.

dot

Caption: Summarized workflow for a typical NTP carcinogenicity bioassay.

In Vitro Genotoxicity Assay: Single-Cell Gel Electrophoresis (Comet Assay) (Summarized)

-

Objective: To assess the ability of DBAN to induce DNA damage in cultured cells.

-

Test System: Human cell lines, such as HeLa S3 or human lymphoblastic cells[2].

-

Administration: Cells are exposed to varying concentrations of DBAN for a defined period.

-

Protocol:

-

Cells are harvested and embedded in a low-melting-point agarose gel on a microscope slide.

-

The cells are lysed using detergents and high salt to remove membranes and proteins, leaving behind the DNA as "nucleoids."

-

The slides undergo electrophoresis under alkaline conditions, which allows broken DNA fragments to migrate away from the nucleoid, forming a "comet tail."

-

The DNA is stained with a fluorescent dye and visualized.

-

-

Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in it (tail moment). A dose-response relationship is evaluated[2].

Conclusion

This compound is a toxic and carcinogenic disinfection byproduct of significant public health interest. Its toxicity is driven by a combination of mechanisms, including the induction of oxidative stress through glutathione depletion, covalent binding to macromolecules, and direct genotoxicity via DNA damage and inhibition of DNA repair pathways. There is sufficient evidence from animal studies to classify DBAN as a carcinogen, with the oral cavity and stomach being primary target organs in rodents. While high-dose studies suggest a lower risk for neurotoxicity and reproductive toxicity compared to carcinogenicity, emerging data from alternative models like zebrafish warrant further investigation. A thorough understanding of its toxicological profile is essential for risk assessment and for guiding strategies to minimize its formation in public water supplies.

References

- 1. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C2HBr2N | CID 18617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Metabolism and disposition of [14C]this compound in rats and mice following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 8. Oxidative injury induced by drinking water disinfection by-products this compound and dichloroacetonitrile in mouse hippocampal neuronal cells: The protective effect of N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular adverse actions of this compound, a by-product in water bacterial control, at sublethal levels in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 11. Evaluation of the potential toxicity of this compound-induced apoptosis and tumor-initiating activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. who.int [who.int]

- 14. Inhibition of nucleotide excision repair and damage response signaling by this compound: A novel genotoxicity mechanism of a water disinfection byproduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Toxicology and carcinogenesis studies of this compound (CAS No. 3252-43-5) in F344/N rats and B6C3F1 mice (drinking water studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound (3252-43-5) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 17. Abstract for RDGT94014 [ntp.niehs.nih.gov]

- 18. Neurotoxicological evaluation of two disinfection by-products, bromodichloromethane and this compound, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neurotoxicity produced by dibromoacetic acid in drinking water of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound exposure induces neurobehavioral toxicity in adult zebrafish via disruption of multiple neural pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Dichloroacetonitrile induces cytotoxicity through oxidative stress-mediated and p53-dependent apoptosis pathway in LO2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

environmental fate and transport of dibromoacetonitrile

An In-depth Technical Guide on the Environmental Fate and Transport of Dibromoacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (DBAN) is a nitrogenous disinfection byproduct (DBP) commonly found in chlorinated drinking water, particularly in source waters with elevated bromide levels. Due to its potential health concerns, understanding its environmental fate and transport is crucial for assessing its environmental risk and exposure pathways. This technical guide provides a comprehensive overview of the current knowledge on the physicochemical properties, environmental degradation, and transport of DBAN. Key data is summarized in structured tables, and detailed experimental protocols for the principal analytical and fate determination methods are provided. Visual diagrams of key processes are included to facilitate understanding.

Physicochemical Properties of this compound

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These properties influence its partitioning between air, water, and soil, as well as its potential for degradation and transport.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂HBr₂N | [1][2] |

| Molecular Weight | 198.84 g/mol | [1][2] |

| Appearance | Colorless to pale-yellow or clear amber oily liquid | [1][2] |

| Boiling Point | 169 °C (at 760 mmHg); 68-69 °C (at 24 mmHg) | [1] |

| Density | 2.369 g/cm³ at 20 °C; 2.296 g/cm³ at 25 °C | [1][2] |

| Vapor Pressure | 0.3 mmHg at 25 °C | [1] |

| Water Solubility | Slightly soluble; 5 to 10 mg/mL at 21.5 °C | [1][2] |

| Octanol-Water Partition Coefficient (log Kow) | 0.420 | [1] |

| Henry's Law Constant (estimated) | 4.1 x 10⁻⁷ atm-m³/mol | [2] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc, estimated) | 13 | [2] |

| Bioconcentration Factor (BCF, estimated) | 3 | [2] |

Environmental Fate and Degradation

This compound is primarily released into the environment through treated drinking water. Its persistence and transformation are dictated by a combination of abiotic and biotic processes.

Abiotic Degradation

Hydrolysis: Hydrolysis is a major degradation pathway for DBAN in aqueous environments. The rate of hydrolysis is significantly influenced by pH, with faster degradation occurring under alkaline conditions.[1] In the presence of chlorine, the hydrolysis rate is further accelerated.[1]

Table 2: Hydrolysis of this compound in Water

| pH | Temperature (°C) | Half-life (t½) | Percent Loss (10 days) | Reference |

| 6 | Not Specified | ~135 days (calculated) | ~5% | [1] |

| 7 | Not Specified | ~60 days (calculated) | ~11% | [2] |

| 8 | Not Specified | ~31 days (calculated) | ~20% | [1][2] |

| 8.7 | 20 | 2 days | Not Reported | [2] |

The primary hydrolysis products of haloacetonitriles are haloacetamides, which can further hydrolyze to haloacetic acids.

Figure 1: Hydrolysis pathway of this compound.

Photodegradation: In the atmosphere, DBAN is expected to exist primarily in the vapor phase.[2] Its degradation is predicted to be very slow, with an estimated atmospheric half-life of approximately 560 to 696 days due to a slow reaction with photochemically produced hydroxyl radicals.[1][2] Direct photolysis in water can be a more significant degradation pathway, especially under UV irradiation.[3]

Biotic Degradation

Biodegradation of this compound is generally not considered a significant environmental fate process. This is primarily due to its rapid abiotic hydrolysis, which outcompetes microbial degradation pathways in most environmental conditions.[2] While standard biodegradability tests (e.g., OECD 301) have not been specifically reported for DBAN in the reviewed literature, the expectation is that it would not be readily biodegradable.

Metabolism

In mammals, this compound is well-absorbed after oral administration and can be metabolized through several pathways.[1] A primary route involves conjugation with glutathione (GSH), a crucial step in its detoxification.[1][4] This can be followed by further metabolism and excretion. Another potential pathway involves the release of cyanide, which is then metabolized to thiocyanate.[1][2]

Figure 2: Simplified metabolic pathways of this compound.

Environmental Transport

The movement of this compound through different environmental compartments is dictated by its physicochemical properties.

Water: DBAN is primarily found in treated drinking water.[1] Due to its slight water solubility, it will remain in the aqueous phase. Its concentration in distribution systems is known to decrease over time due to hydrolysis.[1]

Soil: Based on its estimated Koc value of 13, this compound is expected to have very high mobility in soil and is not likely to adsorb significantly to soil organic matter.[2] This suggests a potential for leaching into groundwater if it were to be introduced into the soil environment. However, its rapid hydrolysis would likely limit the extent of such transport.

Air: Volatilization of DBAN from water is not expected to be a significant fate process, as indicated by its low estimated Henry's Law constant.[1][2] If it does enter the atmosphere, it is expected to exist as a vapor and degrade very slowly.[2]

Figure 3: Conceptual model of DBAN's environmental transport.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable data on the environmental fate and transport of chemicals.

Analysis of this compound in Water

The following is a summarized protocol based on U.S. EPA Method 551.1 for the analysis of DBAN in drinking water.[5][6][7][8]

Objective: To quantify the concentration of this compound in a water sample.

Principle: DBAN is extracted from the water sample using a water-immiscible solvent (liquid-liquid extraction). The extract is then analyzed by gas chromatography with an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds.

Materials:

-

60-mL sample vials with PTFE-lined screw caps

-

Methyl-tert-butyl ether (MTBE) or pentane (pesticide quality or equivalent)

-

Sodium sulfate, anhydrous (reagent grade)

-

This compound standard

-

Gas chromatograph with a linearized electron capture detector (GC-ECD)

-

Fused silica capillary column (e.g., DB-1 or equivalent)

-

Microsyringes

Procedure:

-

Sample Collection: Collect water samples in 60-mL vials containing a dechlorinating agent (e.g., ammonium chloride) to prevent further formation or degradation of DBPs. Fill the vials completely to avoid any headspace.

-

Extraction: a. To a 35-mL aliquot of the water sample in a suitable container, add a salting agent like sodium sulfate to enhance the extraction efficiency. b. Add 2 mL of MTBE. c. Shake vigorously for a specified time (e.g., 2 minutes). d. Allow the phases to separate. The MTBE layer, containing the extracted DBAN, will be on top.

-

Analysis: a. Carefully transfer a portion of the MTBE extract to a GC vial. b. Inject a small volume (e.g., 2 µL) of the extract into the GC-ECD. c. The GC separates the components of the extract, and the ECD detects the DBAN.

-

Quantification: Prepare a calibration curve using standard solutions of DBAN of known concentrations. The concentration of DBAN in the sample is determined by comparing its peak area to the calibration curve.

Figure 4: Workflow for the analysis of DBAN in water.

Hydrolysis Rate Determination

The following is a general protocol for determining the hydrolysis rate of this compound as a function of pH.

Objective: To determine the hydrolysis rate constant and half-life of DBAN at different pH values.

Principle: The concentration of DBAN in buffered aqueous solutions is monitored over time. The rate of disappearance is used to calculate the hydrolysis rate constant.

Materials:

-

This compound

-

pH buffers (e.g., phosphate or borate buffers) covering the desired pH range (e.g., pH 4, 7, 9)

-

Constant temperature incubator or water bath

-

Analytical instrumentation for DBAN quantification (e.g., GC-ECD as described in 4.1)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Test Solutions: a. Prepare a stock solution of DBAN in a water-miscible solvent (e.g., methanol). b. In separate volumetric flasks, add the appropriate pH buffer. c. Spike each buffered solution with a small volume of the DBAN stock solution to achieve the desired initial concentration. Ensure the solvent volume is minimal to avoid co-solvent effects.

-

Incubation: a. Incubate the test solutions at a constant temperature in the dark to prevent photodegradation.

-

Sampling and Analysis: a. At predetermined time intervals, withdraw aliquots from each test solution. b. Immediately quench the hydrolysis reaction (e.g., by neutralizing the pH or extracting into an organic solvent). c. Analyze the concentration of the remaining DBAN in each aliquot using a suitable analytical method (e.g., GC-ECD).

-

Data Analysis: a. Plot the natural logarithm of the DBAN concentration versus time for each pH. b. If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line is the negative of the pseudo-first-order rate constant (-k). c. Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.

Soil Sorption Coefficient (Koc) Determination

The following is a general protocol based on the batch equilibrium method (e.g., OECD Guideline 106) for determining the soil sorption of this compound.

Objective: To determine the soil-water partition coefficient (Kd) and the soil organic carbon-water partition coefficient (Koc) of DBAN.

Principle: A known mass of soil is equilibrated with an aqueous solution of DBAN of a known concentration. After equilibration, the concentration of DBAN remaining in the aqueous phase is measured. The amount of DBAN sorbed to the soil is calculated by the difference.

Materials:

-

This compound

-

Several well-characterized soils with varying organic carbon content and texture

-

0.01 M CaCl₂ solution (to maintain a constant ionic strength and flocculate soil particles)

-

Centrifuge tubes with screw caps

-

Shaker or rotator

-

Centrifuge

-

Analytical instrumentation for DBAN quantification (e.g., GC-ECD)

Procedure:

-

Preliminary Study: Determine the appropriate soil-to-solution ratio, equilibration time, and potential for abiotic or biotic degradation of DBAN during the experiment.

-

Definitive Study: a. Weigh a known amount of soil into a series of centrifuge tubes. b. Add a known volume of 0.01 M CaCl₂ solution containing a known initial concentration of DBAN to each tube. c. Include control samples without soil to account for any loss of DBAN not due to sorption (e.g., sorption to the container walls). d. Seal the tubes and place them on a shaker for the predetermined equilibration time at a constant temperature.

-

Phase Separation: a. After equilibration, separate the solid and aqueous phases by centrifugation at a high speed.

-

Analysis: a. Carefully remove an aliquot of the supernatant (aqueous phase) and analyze for the equilibrium concentration of DBAN.

-

Calculations: a. Calculate the amount of DBAN sorbed to the soil. b. Calculate the soil-water partition coefficient (Kd) as the ratio of the concentration of DBAN in the soil to the concentration in the water at equilibrium. c. Calculate the soil organic carbon-water partition coefficient (Koc) by normalizing Kd to the fraction of organic carbon in the soil (Koc = Kd / foc).

Conclusion

This compound is an environmental contaminant of concern due to its formation during drinking water disinfection. Its primary environmental fate is hydrolysis, a process that is significantly accelerated at higher pH. It is expected to be highly mobile in soil, but its rapid degradation in water would likely limit its transport to groundwater. Volatilization and biodegradation are not considered significant fate pathways. Understanding these fate and transport mechanisms is essential for accurately assessing the potential for human and environmental exposure to this disinfection byproduct. Further research is needed to obtain experimentally determined soil sorption coefficients and to investigate its degradation under a wider range of environmental conditions.

References

- 1. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C2HBr2N | CID 18617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studies on the mechanism of haloacetonitrile-induced gastrointestinal toxicity: interaction of this compound with glutathione and glutathione-S-transferase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. NEMI Method Summary - 551.1 [nemi.gov]

- 7. epa.gov [epa.gov]

- 8. academic.oup.com [academic.oup.com]

Dibromoacetonitrile: A Historical Overview of Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoacetonitrile (DBAN), a halogenated acetonitrile, has garnered significant scientific attention primarily due to its presence as a disinfection byproduct (DBP) in chlorinated drinking water.[1][2] Its formation occurs when chlorine, used for water disinfection, reacts with natural organic matter in the presence of bromide ions.[2] Concerns over its potential health effects have fueled decades of research into its synthesis, detection, toxicology, and mechanism of action. This technical guide provides a comprehensive historical overview of the key research findings on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.

Discovery and Presence in Drinking Water

The identification of DBAN in drinking water emerged from broader investigations into the chemical byproducts of water chlorination. Studies in the 1980s identified DBAN in chlorinated Rhine water in the Netherlands, with concentrations reaching up to 1 µg/L after chlorination.[2] Subsequent monitoring in the United States and other countries confirmed its widespread, albeit typically low-level, presence in municipal water supplies.[2][3] Concentrations can vary depending on the source water's bromide and organic matter content, as well as the specific disinfection practices employed.[2][3] For instance, a survey of 29 community water systems in the USA found DBAN levels ranging from less than 0.2 to 11 µg/L.[2]

Synthesis and Chemical Properties

The synthesis of this compound has been approached through various chemical routes. An early and common laboratory-scale method involves the reaction of cyanoacetic acid with N-bromosuccinimide.[2][4] Other reported methods include the dehydration of dibromoacetamide with phosphorous pentoxide and the bromination of acetonitrile.[4][5] More recent advancements have focused on improving yield and environmental friendliness, such as a method involving the reaction of chloroacetonitrile with an inorganic bromide and an iodine-containing catalyst.[6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3252-43-5 | [2] |

| Molecular Formula | C₂HBr₂N | [2] |

| Molecular Weight | 198.84 g/mol | [2] |

| Appearance | Colorless to pale-yellow liquid | [2] |

| Boiling Point | 169 °C (at 760 mmHg) | [2] |

| Density | 2.369 g/mL at 20 °C | [2] |

| Water Solubility | Slightly soluble | [2][7] |

| log P (Octanol/water partition coefficient) | 0.420 | [2] |

Toxicological Profile

The toxicology of this compound has been extensively studied, with a primary focus on its potential carcinogenicity and genotoxicity.

Carcinogenicity

Long-term studies in animal models have provided evidence of the carcinogenic potential of DBAN. The National Toxicology Program (NTP) conducted two-year drinking water studies in F344/N rats and B6C3F1 mice.[1][8] The findings from these studies are summarized below.

Table 2: Summary of Carcinogenicity Findings for this compound in Rodents

| Species | Sex | Exposure Route | Dose Levels (mg/L in drinking water) | Target Organs with Increased Tumor Incidence | Conclusion | Reference |

| F344/N Rat | Male | Drinking Water | 50, 100, 200 | Oral cavity (squamous cell adenomas or carcinomas), Glandular stomach (adenomas) | Clear evidence of carcinogenic activity | [1] |

| F344/N Rat | Female | Drinking Water | 50, 100, 200 | Oral cavity (squamous cell adenomas or carcinomas), Skin (tumors) | Some evidence of carcinogenic activity | [1] |

| B6C3F1 Mouse | Male | Drinking Water | 50, 100, 200 | Forestomach (squamous cell papillomas), Liver (tumors) | Clear evidence of carcinogenic activity | [1] |

| B6C3F1 Mouse | Female | Drinking Water | 50, 100, 200 | Forestomach (squamous cell papillomas) | Clear evidence of carcinogenic activity | [1] |

Based on these and other findings, the International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B).[2]

Genotoxicity and Mutagenicity

The genotoxic potential of DBAN has been investigated in various assays with mixed results. While some studies have shown it to be a weak mutagen in certain strains of Salmonella typhimurium, others have reported negative results.[2][9] However, DBAN has been shown to induce DNA damage in bacteria and human cell lines, as well as sister chromatid exchanges in mammalian cells in vitro.[2][9][10] It did not, however, induce micronuclei in mice.[2][10]

Mechanism of Action

Research into the molecular mechanisms underlying DBAN's toxicity points towards the induction of oxidative stress and interference with cellular signaling pathways.

Oxidative Stress

Studies have demonstrated that DBAN can induce oxidative stress in cells. This is characterized by a reduction in intracellular glutathione levels and an increase in reactive oxygen species (ROS).[11][12] This oxidative imbalance can lead to cellular damage and apoptosis. One study in rat thymocytes showed that DBAN reduced cellular nonprotein thiols and increased intracellular zinc levels, further indicating a link to oxidative stress.[12]

Signaling Pathways

Recent research has implicated the p62-Keap1-Nrf2 pathway in the cellular response to DBAN-induced injury.[11] DBAN has been shown to activate the Nrf2 pathway, a key regulator of the antioxidant response. However, this activation appears to mediate cell injury rather than provide protection.[11] The study also highlighted a positive feedback loop involving p62 and Nrf2.[11]

Caption: Proposed signaling pathway of DBAN-induced cell injury.

Experimental Protocols

Synthesis of this compound (from Cyanoacetic Acid)

This protocol is based on the method described in Organic Syntheses.[4]

-

Reaction Setup: Dissolve 63.8 g (0.75 mole) of cyanoacetic acid in 750 ml of cold water in a 2-liter beaker equipped with a mechanical stirrer.

-

Addition of N-Bromosuccinimide: Add 267 g (1.5 moles) of N-bromosuccinimide in portions over approximately 6 minutes with vigorous stirring.

-

Reaction: An exothermic reaction will occur, and this compound will separate as a heavy oil. The reaction is typically complete within 20 minutes.

-

Cooling and Isolation: Place the beaker in an ice bath for 2 hours to cool.

-

Workup: Collect the precipitated succinimide by filtration and wash it with methylene chloride. Separate the lower organic layer of the filtrate, which contains the product.

-

Extraction: Extract the aqueous phase with two portions of methylene chloride.

-

Washing and Drying: Combine the organic layer and extracts, wash with a 5% sodium hydroxide solution and then with water. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Remove the methylene chloride by distillation. The resulting colorless oil is then distilled under reduced pressure to yield pure this compound.

Analysis of this compound in Drinking Water by GC/ECD

This protocol is based on EPA Method 551.1.[2]

-

Sample Preparation: Collect a 35 mL water sample in a vial.

-

Extraction: Add 2 mL of methyl-tert-butyl ether (MTBE) to the sample vial. Shake vigorously to extract the DBAN into the organic phase.

-

Injection: Inject a 2 µL aliquot of the MTBE extract into a gas chromatograph (GC) equipped with a fused silica capillary column and a linearized electron capture detector (ECD).

-

Chromatographic Conditions:

-

Column: DB-1 (or equivalent), 30 m x 0.32 mm ID, 1.0 µm film thickness.

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature program is used to separate DBAN from other disinfection byproducts. For example, hold at 35°C, then ramp to 120°C.

-

Injector Temperature: 200°C.

-

Detector Temperature: 290°C.

-

-

Quantification: Prepare aqueous calibration standards and extract them in the same manner as the samples. The concentration of DBAN in the sample is determined by comparing its peak area to the calibration curve.

Caption: General workflow for the synthesis and analysis of this compound.

Conclusion

The historical research on this compound has evolved from its initial identification as an environmental contaminant to detailed investigations into its toxicological effects and molecular mechanisms of action. While significant progress has been made in understanding its synthesis, detection, and carcinogenicity, ongoing research continues to explore its precise mechanisms of toxicity and the full extent of its potential health risks to humans. The information compiled in this guide serves as a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development, providing a solid foundation for future studies on this important disinfection byproduct.

References

- 1. Toxicology and carcinogenesis studies of this compound (CAS No. 3252-43-5) in F344/N rats and B6C3F1 mice (drinking water studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cdn.who.int [cdn.who.int]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Page loading... [wap.guidechem.com]

- 6. Method for preparing bromoacetonitrile from chloroacetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. who.int [who.int]

- 10. Evaluation of mutagenic and carcinogenic properties of brominated and chlorinated acetonitriles: by-products of chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidative injury induced by drinking water disinfection by-products this compound and dichloroacetonitrile in mouse hippocampal neuronal cells: The protective effect of N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cellular adverse actions of this compound, a by-product in water bacterial control, at sublethal levels in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical data for dibromoacetonitrile

An In-depth Technical Guide to Dibromoacetonitrile

Introduction

This compound (DBAN), with the chemical formula C₂HBr₂N, is a halogenated nitrile that is commonly identified as a disinfection byproduct in chlorinated drinking water.[1] It appears as a clear amber or colorless to pale-yellow oily liquid.[1][2] Due to its prevalence in treated water and its potential health implications, including being suspected of causing cancer, a thorough understanding of its chemical and physical properties is crucial for researchers in environmental science, toxicology, and drug development.[1] This guide provides a comprehensive overview of the core physical, chemical, and safety data for this compound, along with relevant experimental protocols.

Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| IUPAC Name | 2,2-dibromoacetonitrile | [1][2] |

| CAS Number | 3252-43-5 | [1][3] |

| Molecular Formula | C₂HBr₂N | [1][3][4] |

| Molecular Weight | 198.84 g/mol | [1][3][4][5] |

| Density | 2.296 g/mL at 25 °C | [1][3] |

| Boiling Point | 169 °C at 760 mmHg67-69 °C at 24 mmHg | [1][2][3][6] |

| Flash Point | > 200 °F (> 93.3 °C) | [1][7] |

| Vapor Pressure | 0.3 mmHg at 25 °C | [2] |

| Water Solubility | Slightly soluble (5 to 10 mg/mL at 21.5 °C) | [1][2][7] |

| Refractive Index | n20/D 1.539 - 1.542 | [1][8] |

| Appearance | Clear amber, colorless to pale-yellow liquid | [1][2][5][9] |

Spectral Data

Spectral data is essential for the structural elucidation and identification of this compound. Key spectral characteristics are outlined below.

| Data Type | Description | Reference |

| ¹H NMR | Proton nuclear magnetic resonance spectra have been reported. | [2][10] |

| ¹³C NMR | Carbon-13 nuclear magnetic resonance spectra have been reported. | [2][11][12] |

| Infrared (IR) | Infrared spectral data have been reported. | [2] |

| Mass Spectrometry (MS) | Mass spectral data is available, often obtained via GC-MS analysis. | [11] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Proper handling and storage are imperative. The GHS classification provides a standardized summary of its hazards.

| Hazard Class | Pictogram(s) | Signal Word | Hazard Statement(s) |

| GHS Classification | Danger | H301: Toxic if swallowed.[1][13]H319: Causes serious eye irritation.[1][13]H351: Suspected of causing cancer.[1]H400/H410: Very toxic to aquatic life with long-lasting effects.[1] |

Note: This chemical may be sensitive to prolonged exposure to air and light.[1][7][13] When heated to decomposition, it emits highly toxic fumes containing nitrogen oxides, hydrogen bromide, and cyanides.[1][7][13] It is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[7][13]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the bromination of cyanoacetic acid using N-bromosuccinimide.[8]

Materials:

-

Cyanoacetic acid

-

N-Bromosuccinimide (NBS)

-

Methylene chloride (CH₂Cl₂)

-

5% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure: [8]

-

Dissolve cyanoacetic acid (0.75 mole) in 750 mL of cold water in a 2-L beaker.

-

With efficient mechanical stirring, add N-bromosuccinimide (1.5 moles) in portions over approximately 6 minutes.

-

An exothermic reaction will occur, and this compound will separate as a heavy oil. The reaction should be complete within 20 minutes.

-

Cool the reaction vessel in an ice bath for 2 hours to precipitate the succinimide byproduct.

-

Collect the succinimide by filtration on a large Büchner funnel and wash it with six 50-mL portions of methylene chloride.

-

Separate the lower organic layer from the filtrate. Extract the remaining aqueous phase with two 25-mL portions of methylene chloride.

-

Combine the organic layer and extracts. Wash them vigorously with 50 mL of a 5% sodium hydroxide solution, followed by three 80-mL portions of water.

-

Dry the organic phase over 10 g of anhydrous sodium sulfate for several hours. To prevent decomposition, protect the solution from light by wrapping the flask in aluminum foil.

-

Filter the solution to remove the drying agent.

-

Remove the bulk of the methylene chloride by distillation at atmospheric pressure.

-

Purify the remaining oil by vacuum distillation to yield colorless this compound (b.p. 70–72°/20 mm).[8]

Analytical Protocol: Gas Chromatography (GC)

This compound in water samples can be determined using gas chromatography with an electron capture detector (GC-ECD).[2]

Instrumentation:

-

Gas chromatograph with an electron capture detector (ECD).

-

Fused-silica capillary column suitable for halogenated compounds.

Procedure (General):

-

Sample Preparation: Perform a liquid-liquid extraction of the water sample. For example, extract a known volume of water with a suitable solvent like methyl tert-butyl ether (MTBE).

-

Concentration: Concentrate the extract to a small, known volume.

-

Injection: Inject a small volume (e.g., 1-2 µL) of the concentrated extract into the GC inlet.

-

Separation: The components of the sample are separated on the GC column based on their boiling points and interactions with the stationary phase. A typical temperature program might start at a low temperature (e.g., 35°C) and ramp up to a higher temperature (e.g., 250°C).

-